

Technical Guide: Toxicity Profile and Handling of Quinoline Hydrobromides

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Compound of Interest

Compound Name: 2,6-Dimethylquinoline
hydrobromide

CAS No.: 90936-26-8

Cat. No.: B14356306

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Executive Summary

This technical guide provides a comprehensive analysis of the toxicological profile and safe handling protocols for Quinoline Hydrobromides. These compounds are acid salts of quinoline, a nitrogen-containing heterocyclic aromatic scaffold widely used in drug development (e.g., antimalarials, antibacterials) and chemical synthesis.

The safety profile of quinoline hydrobromides is dual-natured:

- **Systemic Toxicity:** Driven by the quinoline pharmacophore, which is a known hepatocarcinogen and mutagen requiring metabolic activation.
- **Local Toxicity:** Driven by the hydrobromide (HBr) moiety, conferring acidity, corrosivity, and potential for severe mucous membrane irritation.

This guide is designed for senior researchers and safety officers, moving beyond basic SDS summaries to explore the mechanism of toxicity and causality-based handling protocols.

Part 1: Chemical & Physical Characterization[1]

The Dissociation Paradigm

To understand the toxicity of quinoline hydrobromide, one must treat it as a delivery system for two distinct toxicological agents. Upon dissolution in physiological or environmental media, the salt dissociates:

- The Cation (Quinoline): Lipophilic at physiological pH (pKa ~4.9), allowing rapid membrane permeation and subsequent hepatic metabolism.
- The Anion (Bromide): While generally less toxic, chronic exposure can lead to bromism (sedation, dermatitis).
- The Acidic Residue: In solid form or concentrated solution, the HBr component dictates the immediate handling hazard (chemical burns).

Quantitative Toxicity Data

The following table summarizes the toxicity metrics for Quinoline and its derivatives. Note that while specific data for the hydrobromide salt is often extrapolated, the parent compound data represents the "worst-case" systemic scenario.

Metric	Value / Classification	Context
Oral LD50 (Rat)	262–1200 mg/kg	Varies by specific derivative (e.g., 8-hydroxyquinoline vs. quinoline base). Considered Toxic if swallowed.[1][2][3][4][5][6][7][8]
Carcinogenicity	Group 1B / 2B	Classified as a probable human carcinogen (IARC/EPA) due to hepatic tumor induction in rodents.
Mutagenicity	Positive (Ames Test)	Requires metabolic activation (S9 fraction).
Target Organs	Liver, Retina, Kidneys	Hepatotoxicity is the primary dose-limiting toxicity.
GHS Codes	H301, H341, H350, H314	Toxic if swallowed; Suspected genetic defects; May cause cancer; Causes severe skin burns (salt form).

Part 2: Toxicological Mechanism of Action

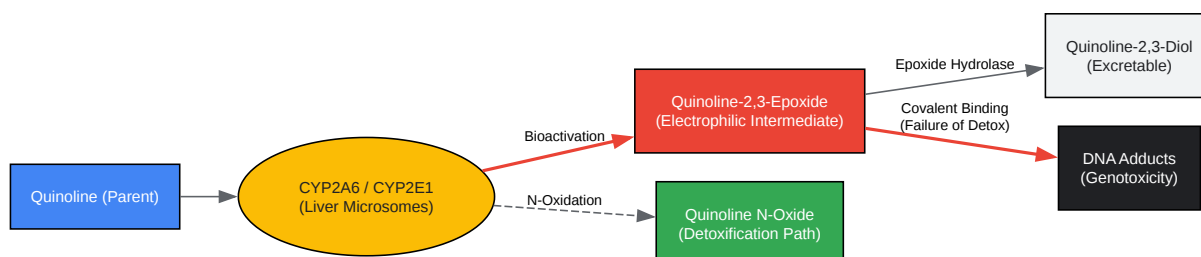
Metabolic Bioactivation (The "Why" of Toxicity)

Quinoline itself is not the ultimate toxicant. It acts as a pro-carcinogen. The causality of its toxicity lies in its bioactivation by Cytochrome P450 enzymes in the liver.

- Oxidation: CYP450 enzymes (primarily CYP2A6 and CYP2E1) oxidize the quinoline ring.
- Epoxidation: The formation of the 2,3-epoxide or 5,6-epoxide intermediates is critical. These epoxides are highly electrophilic.
- DNA Adduct Formation: The electrophilic epoxide attacks the nucleophilic centers of DNA (specifically guanine residues), leading to bulky adducts that cause replication errors and tumorigenesis.

Figure 1: Quinoline Bioactivation Pathway

This diagram illustrates the metabolic fork between detoxification and genotoxicity.



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Caption: Figure 1: The metabolic bifurcation of quinoline. The red pathway indicates the formation of the reactive 2,3-epoxide responsible for genotoxicity.

Hydrobromide-Specific Hazards

While the quinoline ring attacks the DNA, the hydrobromide salt presents immediate physical hazards:

- **Hygroscopicity:** HBr salts are often hygroscopic. Absorption of atmospheric water creates a concentrated acidic film on the crystal surface, capable of causing contact dermatitis or corrosion upon skin contact.
- **Inhalation Risk:** Dust from quinoline hydrobromides is not just toxic; it is an acidic irritant. Inhalation can cause immediate bronchospasm and chemical pneumonitis, unlike the delayed systemic effects of the base.

Part 3: Handling & Storage Protocols[9] Engineering Controls & PPE

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE.

- **Primary Barrier (Engineering):** All handling of solid quinoline hydrobromides must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration. The goal is to contain the acidic dust.
- **Secondary Barrier (PPE):**
 - **Gloves:** Double-gloving is required. Inner layer: Nitrile (4 mil). Outer layer: Neoprene or Nitrile (minimum 8 mil) to resist acid permeation.
 - **Respiratory:** If working outside a hood (not recommended), a full-face respirator with P100 (HEPA) + Acid Gas cartridges is mandatory.

Protocol: Safe Weighing and Dissolution

This protocol minimizes dust generation and exposure to acidic fumes.

- **Preparation:** Place a disposable balance shield or static-dissipative mat inside the fume hood.
- **Weighing:**
 - Use an anti-static weighing boat.
 - **Technique:** Do not pour from the stock bottle. Use a disposable spatula to transfer solids.
 - **Immediate Closure:** Recap the stock bottle immediately after transfer to prevent moisture absorption (hygroscopicity).
- **Dissolution (The Exothermic Risk):**
 - Add the solid salt to the solvent, not vice versa.
 - **Caution:** Dissolving HBr salts in water or alcohols can be exothermic. Ensure the receiving vessel is capable of handling thermal stress (borosilicate glass).
- **Decontamination:** Wipe down the balance and surrounding area with a saturated sodium bicarbonate solution (to neutralize acid residues) followed by water.

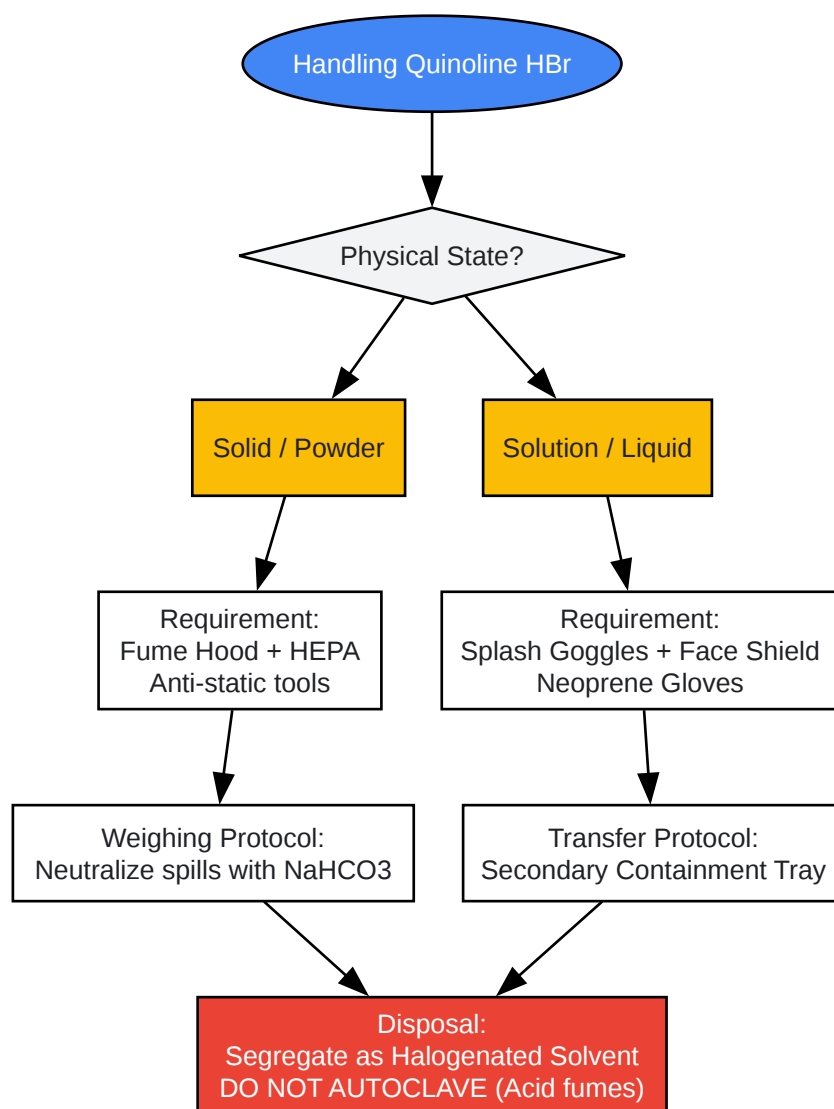
Storage Compatibility

Quinoline hydrobromides are chemically reactive. Improper storage can lead to degradation or hazardous gas evolution.

- Incompatible with:
 - Strong Oxidizers: Reaction may release Bromine gas (), which is highly toxic and corrosive.
 - Bases: Exothermic reaction releasing free quinoline base.
 - Metals: Aqueous solutions can corrode metals, potentially releasing flammable hydrogen gas.[9]
- Conditions: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, to prevent oxidation of the quinoline ring and hydrolysis of the salt.

Figure 2: Handling Decision Workflow

A logic-gated workflow for determining safe handling procedures based on state and quantity.



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Caption: Figure 2: Operational workflow for handling Quinoline HBr. Note the critical restriction against autoclaving due to volatile acid generation.

Part 4: Emergency Procedures

Exposure Response

- Skin Contact: Immediate flush with water for 15 minutes.[10] Do not use soap immediately if the skin is broken. Treat as an acid burn; look for signs of delayed necrosis.
- Eye Contact: Flush for 15 minutes lifting eyelids. Time is tissue. The acidity of the HBr salt can cause corneal opacification rapidly.

- Inhalation: Evacuate to fresh air. If breathing is labored, administer oxygen.[4][8] Monitor for delayed pulmonary edema (up to 24 hours).

Spill Management

- Evacuate the immediate area.
- PPE Up: Don full PPE including respiratory protection.[11]
- Neutralize: Cover the spill with Sodium Bicarbonate (baking soda) or a dedicated acid neutralizer. Wait for bubbling (evolution) to cease.
- Collect: Sweep up the neutralized paste. Do not dry sweep the raw powder (dust hazard).
- Clean: Wash the area with soap and water.[4]

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